
H2S Donor 5a
描述
N-(苯甲酰硫基)苯甲酰胺: 是一种半胱氨酸激活的硫化氢供体。硫化氢是一种重要的细胞信号分子,具有潜在的保护作用。 N-(苯甲酰硫基)苯甲酰胺是一种稳定的化合物,在半胱氨酸存在下释放硫化氢,使其成为硫化氢研究中的宝贵工具 .
作用机制
N-(苯甲酰硫基)苯甲酰胺通过半胱氨酸激活机制释放硫化氢。在半胱氨酸存在下,该化合物会发生化学反应,释放硫化氢。该过程模拟了生物系统中硫化氢的自然释放。 释放的硫化氢然后与各种分子靶标和途径(包括一氧化氮途径)相互作用,以发挥其作用 .
生化分析
Biochemical Properties
H2S Donor 5a: plays a crucial role in biochemical reactions by releasing hydrogen sulfide upon activation by cysteine. This compound interacts with several enzymes, proteins, and other biomolecules. Notably, it does not react with potential cellular nucleophiles such as hydroxyl (-OH) and amino (-NH2) groups . The primary enzymes involved in the activation and subsequent reactions of this compound include cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST). These enzymes catalyze the production of H2S from sulfur-containing biomolecules such as cysteine and homocysteine .
Cellular Effects
This compound: influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Hydrogen sulfide, released from this compound, acts as a signaling molecule that regulates numerous physiological functions, including neuromodulation, neurotransmission, apoptosis, angiogenesis, blood pressure regulation, vasorelaxation, inflammation, oxygen sensing, cerebral microcirculation, and insulin signaling inhibition . The compound’s ability to release H2S in a controlled manner allows for precise modulation of these cellular processes.
Molecular Mechanism
The molecular mechanism of This compound involves the release of hydrogen sulfide upon activation by cysteine. This release is regulated by the rate of H2S generation, which reaches a maximum value at approximately 18 minutes in the presence of excess cysteine . The released H2S can bind to and modulate the activity of various biomolecules, including enzymes and proteins. For example, H2S can inhibit mitochondrial complex IV, leading to changes in cellular respiration and energy production . Additionally, H2S can induce the sulfhydration of target proteins, modulating their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time due to its stability and degradation. The compound is reported to be light-sensitive and should be stored under desiccating conditions at -20°C to maintain its stability . Over time, the release of H2S from this compound can lead to long-term effects on cellular function, including changes in gene expression and cellular metabolism. In vitro and in vivo studies have shown that the controlled release of H2S can have sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects by modulating physiological processes such as blood pressure regulation and inflammation. At higher doses, this compound can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily through the production of hydrogen sulfide. The enzymes cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST) play key roles in the metabolism of sulfur-containing biomolecules, leading to the generation of H2S . The released H2S can influence metabolic flux and metabolite levels, affecting various physiological processes.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to release H2S in a controlled manner allows for targeted delivery to specific cellular compartments and tissues. This targeted distribution can influence the localization and accumulation of H2S, modulating its effects on cellular function .
Subcellular Localization
The subcellular localization of This compound and its activity are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, the release of H2S in mitochondria can impact cellular respiration and energy production by inhibiting mitochondrial complex IV . The precise localization of this compound within cells is crucial for its function and activity.
准备方法
合成路线和反应条件: N-(苯甲酰硫基)苯甲酰胺通过一系列化学反应合成,涉及形成N-(苯甲酰硫基)苯甲酰胺。 合成路线通常包括苯甲酰氯与硫脲反应生成苯甲酰硫脲,然后与苯甲酰氯反应生成N-(苯甲酰硫基)苯甲酰胺 .
工业生产方法: N-(苯甲酰硫基)苯甲酰胺的工业生产涉及类似的合成路线,但规模更大。反应条件经过优化,以确保高收率和纯度。 该化合物通常以固体形式生产,并储存在低温下以保持稳定性 .
化学反应分析
反应类型: N-(苯甲酰硫基)苯甲酰胺经历几种类型的化学反应,包括:
还原: 在半胱氨酸等还原剂存在下,N-(苯甲酰硫基)苯甲酰胺释放硫化氢。
常用试剂和条件:
还原剂: 半胱氨酸,还原谷胱甘肽。
反应条件: 反应通常在生理 pH 值的水溶液中进行
主要产物:
科学研究应用
N-(苯甲酰硫基)苯甲酰胺在科学研究中具有广泛的应用,包括:
化学: 用作研究各种化学反应中硫化氢释放和作用的工具。
生物学: 研究硫化氢在细胞信号转导中的作用及其在生物系统中的保护作用。
医学: 探索硫化氢在治疗各种疾病(包括心血管疾病和炎症)中的治疗潜力。
工业: 用于开发释放硫化氢的药物和其他工业应用 .
相似化合物的比较
类似化合物:
GYY4137: 另一种硫化氢供体,在水性缓冲液中缓慢释放硫化氢。
硫化钠: 一种无机硫化物盐,在水性介质中迅速释放硫化氢。
硫氢化钠: 另一种无机硫化物盐,具有与硫化钠相似的特性 .
N-(苯甲酰硫基)苯甲酰胺的独特性: N-(苯甲酰硫基)苯甲酰胺的独特性在于其半胱氨酸激活机制,这使得硫化氢的释放得到控制。 这使其成为研究硫化氢在生物系统中的作用以及开发释放硫化氢的治疗剂的宝贵工具 .
属性
IUPAC Name |
S-benzamido benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYATHJDICJZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
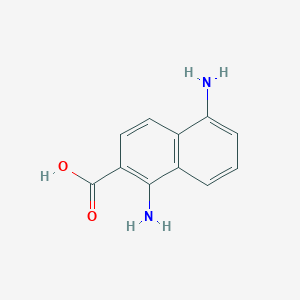
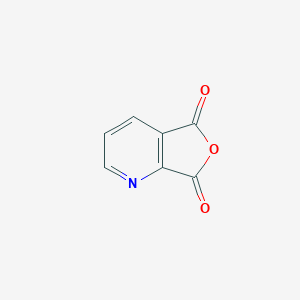
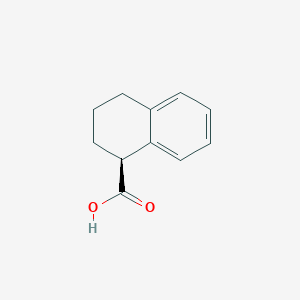
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

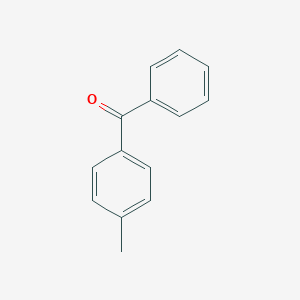
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)
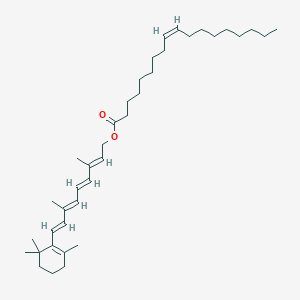
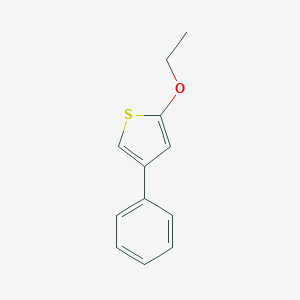
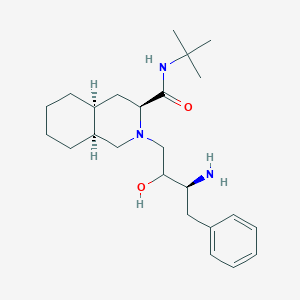
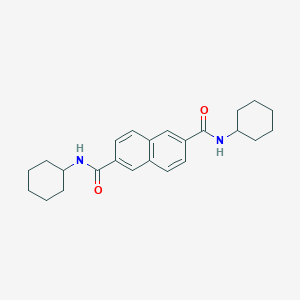
![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
